molecular formula C26H24N2O4S2 B2549966 5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-42-4

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2549966
CAS No.: 866866-42-4
M. Wt: 492.61
InChI Key: BMGGLDPDXCNTGY-UHFFFAOYSA-N
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Description

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The complex molecular structure of [3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone suggests its potential in synthesizing novel compounds with significant biological activities. A related study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl-1,4-naphthoquinone derivatives, highlighted their potent cytotoxic activity against various human cancer cell lines. These compounds demonstrated remarkable cytotoxic activity and low toxicity in normal cells, suggesting a potential framework for developing anticancer agents (Ravichandiran et al., 2019).

Electrosynthesis and Anti-Stress Oxidative Properties

  • Electrochemical synthesis presents a novel approach for developing compounds with anti-stress oxidative properties. An example includes the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, showcasing the feasibility of synthesizing bioactive compounds through electrochemical methods. These derivatives exhibit anti-stress oxidative properties, indicating potential applications in addressing oxidative stress-related conditions (Largeron & Fleury, 1998).

Inhibition of Carbonic Anhydrase

  • The synthesis of novel bromophenol derivatives from (3,4‐dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives revealed strong inhibitory activity against carbonic anhydrase isozymes. These findings suggest the utility of such compounds in medical applications where carbonic anhydrase inhibition is beneficial, such as in the treatment of glaucoma or certain types of edema (Akbaba et al., 2013).

Antimicrobial Activities of Thiazoles

  • The synthesis of thiazoles and their fused derivatives has been explored for their antimicrobial activities. Compounds synthesized from reactions involving 2-ethoxy carbonyl methylene thiazol-4-one demonstrated significant in vitro antimicrobial activity against both bacterial and fungal pathogens. This research underscores the potential of sulfur-containing compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Properties

IUPAC Name

[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-15-13-19(32-2)14-16-20)22(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGGLDPDXCNTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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